Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
An In-Depth Technical Guide to Fmoc-D-Trp-OSu: Properties, Structure, and Application in Peptide Synthesis
This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan N-hydroxysuccinimide ester (Fmoc-D-Trp-OSu), a critical reagent for the incorporation of D-tryptophan in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering in-depth insights into its chemical properties, structure, and practical applications.
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in modern drug discovery. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to longer in vivo half-lives, and can possess unique conformational properties that translate to improved receptor affinity and selectivity. D-Tryptophan, in particular, is a valuable building block for designing peptide-based therapeutics with modified pharmacological profiles. Fmoc-D-Trp-OSu serves as a key activated derivative that facilitates the efficient and stereochemically pure introduction of D-tryptophan into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.
Chemical Properties and Structure of Fmoc-D-Trp-OSu
Fmoc-D-Trp-OSu is a crystalline solid, typically appearing as a yellow powder. The N-hydroxysuccinimide (OSu) ester is a highly reactive functional group that readily undergoes nucleophilic attack by the free amine of a resin-bound peptide, forming a stable amide bond.
Table 1: Chemical and Physical Properties of Fmoc-D-Trp-OSu
| Property | Value | Source(s) |
| CAS Number | 174080-12-7 | [1] |
| Molecular Formula | C₃₀H₂₅N₃O₆ | [1] |
| Molecular Weight | 523.5 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 103-107 °C (decomposition) | [1] |
| Optical Rotation | [α]²⁰_D = +22 ± 2° (c=1 in Dioxane) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The structure of Fmoc-D-Trp-OSu combines the D-enantiomer of tryptophan with the base-labile Fmoc protecting group on the α-amino group and the highly reactive OSu ester on the carboxyl group.
Caption: Chemical structure of Fmoc-D-Trp-OSu.
Synthesis of Fmoc-D-Trp-OSu
The synthesis of Fmoc-D-Trp-OSu is typically achieved by reacting Fmoc-D-Trp-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Reaction Scheme:
Fmoc-D-Trp-OH + NHS --(DCC/DIC)--> Fmoc-D-Trp-OSu + DCU/DIU (byproduct)
Experimental Protocol: Synthesis of Fmoc-D-Trp-OSu
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Dissolution: Dissolve Fmoc-D-Trp-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
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Addition of Coupling Agent: Slowly add a solution of DIC (1.1 equivalents) in the same anhydrous solvent to the cooled mixture.
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Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.
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Work-up:
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Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
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Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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-
Purification:
-
Evaporate the solvent under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-D-Trp-OSu.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Trp-OSu is primarily used in Fmoc-based SPPS. The OSu ester provides a good balance of reactivity for efficient coupling and stability for handling and storage.
Caption: General workflow for incorporating Fmoc-D-Trp-OSu in SPPS.
Detailed Experimental Protocol for Peptide Coupling
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Resin Preparation: Start with a solid support (e.g., Rink amide resin) to which the peptide chain is attached, ensuring the N-terminal amino acid has a free amine group (after Fmoc deprotection).
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Fmoc Deprotection:
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Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.[2]
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Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[2]
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Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[2]
-
-
Coupling Reaction:
-
Dissolve Fmoc-D-Trp-OSu (2-4 equivalents relative to the resin loading) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).
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Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) to the Fmoc-D-Trp-OSu solution to neutralize the protonated N-terminus of the peptide-resin.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines on the resin.[3]
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A negative Kaiser test (yellow beads) indicates a complete coupling reaction. A positive test (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.[3]
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Causality in Experimental Choices:
-
Choice of OSu Ester: The N-hydroxysuccinimide ester is a pre-activated form of the carboxylic acid. This allows for a clean and efficient coupling reaction without the need for in-situ activation, which can sometimes lead to side reactions.
-
Use of Piperidine for Deprotection: The Fmoc group is specifically designed to be labile to secondary amines like piperidine through a β-elimination mechanism. This provides an orthogonal deprotection strategy to the acid-labile side-chain protecting groups.[4]
-
Importance of Washing Steps: Thorough washing is crucial to remove reagents from the previous step that could interfere with the subsequent reaction, thereby preventing the formation of deletion or truncated peptide sequences.
-
Monitoring Coupling: Incomplete coupling is a major cause of impurities in the final peptide. Monitoring each coupling step ensures the highest possible yield of the desired full-length peptide.[5]
Role in Drug Development and Research
The incorporation of D-tryptophan via Fmoc-D-Trp-OSu has significant implications in the design of novel peptide therapeutics.
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide drug.
-
Conformational Constraints and Receptor Binding: The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide. This conformational constraint can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its biological target.
-
Modulation of Biological Activity: The indole side chain of tryptophan is often involved in crucial interactions with biological targets. The D-configuration of tryptophan can alter these interactions, potentially leading to agonistic or antagonistic activity.
Caption: Role of Fmoc-D-Trp-OSu in the peptide drug development pipeline.
Safety and Handling
Fmoc-D-Trp-OSu should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry place (0-8 °C) away from moisture and strong oxidizing agents.[1]
Conclusion
Fmoc-D-Trp-OSu is a highly valuable reagent in the field of peptide chemistry and drug development. Its well-defined chemical properties and reactivity enable the efficient and stereochemically controlled incorporation of D-tryptophan into peptide sequences. The resulting peptides often exhibit improved pharmacological properties, making Fmoc-D-Trp-OSu an indispensable tool for the design and synthesis of next-generation peptide therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this important building block in research and development endeavors.
References
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de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Fmoc-D-Trp-OH. National Center for Biotechnology Information. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-D-Trp(Boc)-OH [163619-04-3]. Retrieved from [Link]
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1255-1263.
- Bretscher, L. E., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(5), 299-301.
- Samanta, S., et al. (2020). pH and Medium Polarity-Induced Self-Assembly of Fmoc-Tryptophan into Multiple Superstructures: An Experimental and Theoretical Investigations. Chemistry – An Asian Journal, 15(15), 2364-2373.
- White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 208-209). Escom.
- López-Márquez, A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(23), 5644.
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Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]
